An In-depth Technical Guide to 9-Nitroanthracene-D9: Chemical Properties, Synthesis, and Biological Relevance
An In-depth Technical Guide to 9-Nitroanthracene-D9: Chemical Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 9-Nitroanthracene-D9, a deuterated analog of 9-Nitroanthracene. This document details experimental protocols for its synthesis and analysis, and explores its potential applications, particularly in the context of photodynamic therapy. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Core Chemical Properties
9-Nitroanthracene-D9 is a labeled form of 9-Nitroanthracene, where nine hydrogen atoms on the anthracene ring have been replaced with deuterium. This isotopic labeling is particularly useful in analytical and metabolic studies.
Quantitative Data Summary
| Property | 9-Nitroanthracene-D9 | 9-Nitroanthracene (for comparison) |
| Molecular Formula | C₁₄D₉NO₂ | C₁₄H₉NO₂[1] |
| Molecular Weight | 232.28 g/mol [2] | 223.23 g/mol [1] |
| CAS Number | 220381-38-4[3][4] | 602-60-8 |
| Appearance | Typically supplied as a solution in toluene or as a solid. The non-deuterated form is a yellow solid. | Yellow solid |
| Melting Point | Not explicitly available for D9 variant. | 141-144 °C |
| Boiling Point | Not explicitly available for D9 variant. | 275 °C at 17 mmHg |
| Solubility | Soluble in toluene. | Insoluble in water. |
| Storage Temperature | Room temperature, protected from light and moisture. | 2-8°C |
Experimental Protocols
Synthesis of 9-Nitroanthracene-D9
The synthesis of 9-Nitroanthracene-D9 involves a two-step process: the deuteration of anthracene followed by nitration.
Step 1: Synthesis of Anthracene-D10 (Precursor)
A common method for producing perdeuterated anthracene is through a platinum-catalyzed hydrogen-deuterium exchange reaction.
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Materials: Anthracene, 5% Platinum on Carbon (Pt/C), Deuterated Water (D₂O), 2-Pentanol, Decahydronaphthalene, Dichloromethane, Magnesium Sulfate (MgSO₄).
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Procedure:
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In a high-pressure reactor, suspend 1.00 g of anthracene and 1.01 g of 5% Pt/C in a mixture of 40 mL of D₂O, 4 mL of 2-pentanol, and 20 mL of decahydronaphthalene.
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Stir the mixture at 80°C for 24 hours.
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Cool the reaction mixture to room temperature.
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Add dichloromethane to the mixture and separate the organic layer.
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Dry the organic layer with MgSO₄ and filter.
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Concentrate the filtrate to yield deuterated anthracene. This process typically results in a high deuterium conversion rate.
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Step 2: Nitration of Anthracene-D10 to 9-Nitroanthracene-D9
The nitration of the deuterated anthracene precursor is achieved using nitric acid in a suitable solvent.
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Materials: Anthracene-D10, Glacial Acetic Acid, Concentrated Nitric Acid (HNO₃), Concentrated Hydrochloric Acid (HCl), 10% Sodium Hydroxide (NaOH) solution.
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Procedure:
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Suspend finely powdered Anthracene-D10 in glacial acetic acid in a three-necked round-bottomed flask equipped with a dropping funnel, thermometer, and a stirrer.
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Immerse the flask in a water bath maintained at 20-25°C.
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Slowly add concentrated nitric acid dropwise with vigorous stirring, ensuring the reaction temperature does not exceed 30°C.
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After the addition is complete, continue stirring until a clear solution is obtained (approximately 30 minutes), and then stir for an additional 30 minutes.
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Filter the solution to remove any unreacted anthracene.
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To the filtrate, slowly add a mixture of concentrated hydrochloric acid and glacial acetic acid with vigorous stirring to precipitate the intermediate, 9-nitro-10-chloro-9,10-dihydroanthracene-D9.
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Separate the precipitate by suction filtration and wash with glacial acetic acid and then with water until the washings are neutral.
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Treat the product with a warm (60-70°C) 10% sodium hydroxide solution to yield the crude 9-Nitroanthracene-D9.
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Separate the crude product by suction filtration and wash thoroughly with warm water until the washings are neutral.
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Air-dry and recrystallize the crude 9-Nitroanthracene-D9 from glacial acetic acid.
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Analytical Methods
Standard analytical techniques can be employed for the characterization of 9-Nitroanthracene-D9.
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Mass Spectrometry (MS): Electron ionization mass spectrometry of the non-deuterated 9-nitroanthracene shows a molecular ion peak at m/z 223.23. For 9-Nitroanthracene-D9, the molecular ion peak is expected at approximately m/z 232.28, confirming the incorporation of nine deuterium atoms.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The ¹H NMR spectrum of 9-Nitroanthracene exhibits characteristic signals in the aromatic region. For 9-Nitroanthracene-D9, these signals will be absent due to the replacement of protons with deuterium. The absence of proton signals is a key indicator of successful deuteration.
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¹³C NMR: The ¹³C NMR spectrum will show signals corresponding to the carbon atoms of the anthracene ring. The coupling patterns may be affected by the adjacent deuterium atoms.
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High-Performance Liquid Chromatography (HPLC): HPLC can be used for the purification and quantification of 9-Nitroanthracene-D9. A suitable method would involve a C18 column with a mobile phase gradient of acetonitrile and water.
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of 9-Nitroanthracene-D9, particularly in complex matrices.
Biological Relevance and Potential Applications
Recent research has highlighted the potential of 9-nitroanthracene derivatives in the field of photodynamic therapy (PDT) for cancer treatment. PDT is a treatment modality that utilizes a photosensitizing agent, light, and oxygen to generate reactive oxygen species (ROS) that induce cell death in targeted tissues.
Photochemical Mechanism and Signaling Pathway
Upon irradiation with light of a suitable wavelength, 9-nitroanthracene derivatives can undergo a photochemical reaction that leads to the generation of cytotoxic species.
The proposed mechanism involves the following key steps:
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Photoexcitation: The 9-nitroanthracene molecule absorbs light energy, promoting it to an excited singlet state.
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Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a more stable excited triplet state.
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Nitro-Nitrite Rearrangement: In the excited state, the nitro group (-NO₂) rearranges to a nitrite group (-ONO).
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Homolytic Cleavage: The O-N bond in the nitrite intermediate undergoes homolytic cleavage, generating nitric oxide (NO) and an anthryloxy radical.
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DNA Damage: The generated nitric oxide and the anthryloxy radical can induce DNA cleavage, particularly at guanine residues, leading to cell death. The conversion of the 9-nitroanthracene derivative to an anthraquinone, a known photosensitizer, also contributes to the phototoxicity.
This photochemical process offers a promising strategy for targeted cancer therapy, as the cytotoxic effects are localized to the area of light exposure, potentially reducing the systemic toxicity associated with conventional chemotherapy.
Visualizations
Experimental Workflow for Synthesis and Analysis
Caption: General workflow for the synthesis and analysis of 9-Nitroanthracene-D9.
Photochemical Reaction Pathway in Photodynamic Therapy
Caption: Proposed photochemical reaction pathway of 9-Nitroanthracene in photodynamic therapy.
References
- 1. 9-Nitroanthracene | C14H9NO2 | CID 11767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 9-Nitroanthracene-D9 | C14H9NO2 | CID 90471064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 9-Nitroanthracene (Dâ, 98%) 50 µg/mL in toluene - Cambridge Isotope Laboratories, DLM-4712-1.2 [isotope.com]
- 4. 9-Nitroanthracene-d9 | CAS 220381-38-4 | LGC Standards [lgcstandards.com]
